Tolcapone

Overview

Description

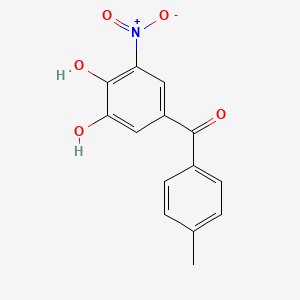

Tolcapone, chemically known as (3,4-dihydroxy-5-nitrophenyl)(4-methylphenyl)methanone, is a medication primarily used in the treatment of Parkinson’s disease. It is a selective, potent, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). By inhibiting COMT, this compound reduces the degradation of levodopa, a precursor to dopamine, thereby enhancing its availability in the brain .

Mechanism of Action

Target of Action

Tolcapone primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT is distributed throughout various organs and plays a crucial role in the metabolization of catechol substrates, including endogenous neurotransmitters like dopamine .

Mode of Action

This compound acts as a potent, selective, and reversible inhibitor of COMT . This results in an increase in plasma levodopa concentrations , leading to higher availability of dopamine in the brain .

Biochemical Pathways

This compound’s inhibition of COMT leads to a reduction of the levodopa catabolism to 3-O-methyldopa . This affects the dopamine metabolic pathway, resulting in higher dopamine availability in the brain . A study also identified perturbations in tryptophan and phenylalanine metabolism (BH4 cycle), glycerophospholipid metabolism, energy metabolism, and aspartate metabolism in the brain following this compound dosing .

Pharmacokinetics

This compound is quickly absorbed from the gut to about 85% . It has an absolute bioavailability of 65%, which is only slightly decreased when taken with food . The substance reaches highest blood plasma concentrations after about two hours . It is mainly metabolized in the liver, primarily through glucuronidation . The elimination half-life is 2–3 hours , and it is excreted via urine (60%) and feces (40%); only 0.5% is excreted in unmetabolized form .

Result of Action

The primary result of this compound’s action is the improvement of motor fluctuations in Parkinson’s disease patients . By increasing the bioavailability of levodopa, this compound allows a significant reduction of daily time spent in the Off state and total daily dose of levodopa . Most studies reported a significant improvement of quality of life and non-motor symptoms .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the presence of liver diseases or increased liver enzymes can contraindicate the use of this compound . Strict adherence to hepatic function monitoring is essential to avoid relevant safety concerns . Furthermore, the co-administration of this compound with other drugs metabolized by COMT, such as carbidopa and benzerazide, can theoretically increase their levels .

Biochemical Analysis

Biochemical Properties

Tolcapone interacts with the enzyme COMT, which is distributed throughout various organs in humans. COMT catalyzes the transfer of the methyl group of S-adenosyl-L-methionine to the phenolic group of substrates that contain a catechol structure .

Cellular Effects

This compound’s cellular effects are primarily observed in its ability to inhibit COMT, altering the plasma pharmacokinetics of levodopa, and resulting in an increase in plasma levodopa concentrations . It has been associated with a risk of hepatotoxicity .

Molecular Mechanism

The precise mechanism of action of this compound is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to reduce the daily time spent in the “Off” state in Parkinson’s disease patients, allowing a significant reduction of the total daily dose of levodopa .

Dosage Effects in Animal Models

In animal models mimicking Parkinson’s disease, this compound has demonstrated effects on levodopa bioavailability and caused a therapeutic relevant symptomatic effect on motor behavior .

Metabolic Pathways

The main metabolic pathway of this compound is glucuronidation. The glucuronide conjugate of this compound is mainly excreted in the urine but is also excreted in the bile .

Transport and Distribution

This compound is almost completely metabolized prior to excretion, with only a very small amount (0.5% of dose) found unchanged in urine .

Subcellular Localization

This compound is peripherally selective, but can still cross into the brain in significant amounts and has been found to inhibit COMT centrally as well .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolcapone can be synthesized through various methods. One notable method involves the reaction of 2-methoxy anisole with 4-methyl benzoyl chloride in the presence of aluminum chloride to form 4-hydroxy-3-methoxy-4-methyl benzophenone. This intermediate is then nitrated using melamine nitrate to yield the corresponding nitro benzophenone. Finally, demethylation using 48% hydrobromic acid in acetic acid produces pure this compound .

Industrial Production Methods: Industrial production of this compound often employs a one-pot process that is both cost-effective and commercially viable. This method ensures maximum purity and conversion rates, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tolcapone undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although this reaction is not commonly utilized in its pharmacological applications.

Reduction: The nitro group in this compound can be reduced to an amine group under suitable conditions.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tolcapone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the inhibition of catechol-O-methyltransferase.

Biology: Investigated for its effects on neurotransmitter metabolism and its potential neuroprotective properties.

Medicine: Primarily used as an adjunct therapy in the treatment of Parkinson’s disease to manage motor fluctuations

Comparison with Similar Compounds

Biological Activity

Tolcapone is a potent, reversible inhibitor of catechol O-methyltransferase (COMT), primarily used as an adjunct therapy in the management of Parkinson's disease (PD). Its biological activity is crucial in enhancing the therapeutic effects of levodopa, a common treatment for PD, by prolonging its action and reducing fluctuations in motor performance. This article delves into the pharmacodynamics, clinical efficacy, safety profile, and case studies related to this compound.

This compound functions by inhibiting COMT, an enzyme responsible for the metabolism of catecholamines, including levodopa. By blocking this enzyme, this compound increases the bioavailability of levodopa and reduces the formation of its metabolite, 3-O-methyldopa (3-OMD), leading to more stable plasma levels of levodopa. This results in:

- Increased half-life : The half-life of levodopa is extended from approximately 2 to 3.5 hours when administered with this compound .

- Dose-dependent effects : A significant reduction in 3-OMD levels has been observed with doses ranging from 100 mg to 200 mg .

Pharmacokinetics

This compound is rapidly absorbed and exhibits linear pharmacokinetics. It is extensively metabolized via glucuronidation, with only about 0.5% of the administered dose excreted unchanged in urine . The compound's pharmacokinetics are not significantly altered by renal impairment but show reduced clearance in patients with moderate liver disease .

Clinical Efficacy

Numerous studies have established this compound's efficacy in managing motor fluctuations in PD patients. A systematic review involving 4780 patients indicated:

- Reduction in "off" time : this compound treatment resulted in a median reduction of 2.1 hours per day spent in "off" state .

- Improvement in "on" time : Significant increases in "on" time were reported, with many patients experiencing improved quality of life and motor function .

Table 1: Summary of Clinical Trials on this compound

| Study | Sample Size | Dosage (mg) | Reduction in "Off" Time (hours) | Improvement in "On" Time | Adverse Events |

|---|---|---|---|---|---|

| JAMA Neurology Study (1998) | 215 | 100 & 200 TID | 2.1 (range: 1–3.2) | Significant increase | Dyskinesia, nausea |

| Systematic Review (2021) | 4780 | Varied | Median 2.1 | Significant improvement | Liver enzyme elevation (0.9%) |

Safety Profile

While this compound is effective, its use has been associated with hepatotoxicity concerns. In clinical practice:

- Liver Monitoring : Strict monitoring of liver enzymes is essential; severe liver injuries have occurred primarily when monitoring guidelines were not followed .

- Adverse Events : Common adverse events include dyskinesia and nausea, which are often related to levodopa rather than this compound itself .

Case Studies

A notable case series highlighted the efficacy and safety of this compound in patients who did not respond adequately to other therapies:

- Patient A : Experienced a significant reduction in "off" time from 5 hours to 2 hours after starting this compound, with no notable adverse effects.

- Patient B : Despite initial mild liver enzyme elevation, careful monitoring allowed continued use without severe complications.

Properties

IUPAC Name |

(3,4-dihydroxy-5-nitrophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQPIUSUKVNLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023685 | |

| Record name | Tolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolcapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.69e-02 g/L | |

| Record name | Tolcapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of action of tolcapone is unknown, but it is believed to be related to its ability to inhibit COMT and alter the plasma pharmacokinetics of levodopa, resulting in an increase in plasma levodopa concentrations. The inhibition of COMT also causes a reduction in circulating 3-OMD as a result of decreased peripheral metabolism of levodopa. This may lead to an increase distribution of levodopa into the CNS through the reduction of its competitive substrate, 3-OMD, for transport mechanisms. Sustained levodopa concentrations presumably result in more consistent dopaminergic stimulation, resulting in greater reduction in the manifestations of parkinsonian syndrome. | |

| Record name | Tolcapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

134308-13-7 | |

| Record name | Tolcapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134308-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolcapone [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolcapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00323 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolcapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-Dihydroxy-5-nitrophenyl)(p-tolyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLCAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIF6334OLY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolcapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.